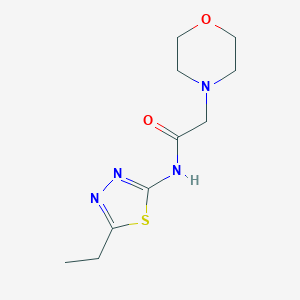
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-morpholinoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-morpholinoacetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-morpholinoacetamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of thiosemicarbazides with carboxylic acid derivatives. For example, the reaction of ethyl 4-(substitutedbenzamido)benzoate with hydrazine hydrate in ethanol can yield the desired thiadiazole derivative . Another approach involves the chemoselective cyclocondensation of electrophilically activated nitroalkanes with thiosemicarbazides in the presence of polyphosphoric acid .
Industrial Production Methods
Industrial production of thiadiazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-morpholinoacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its biological activity.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the thiadiazole ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides to introduce new substituents onto the thiadiazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can result in the formation of various substituted thiadiazole derivatives with enhanced biological properties.
科学的研究の応用
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-morpholinoacetamide has been extensively studied for its potential applications in scientific research. Some of the key areas of research include:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Thiadiazole derivatives, including this compound, have shown promising antimicrobial activity against various bacterial and fungal strains.
Medicine: The compound’s ability to inhibit specific enzymes and interact with biological targets makes it a potential candidate for drug development.
作用機序
The mechanism of action of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-morpholinoacetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound’s thiadiazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it can inhibit the activity of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in the body . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative stress and cell death in cancer cells .
類似化合物との比較
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-morpholinoacetamide can be compared with other thiadiazole derivatives to highlight its unique properties. Some similar compounds include:
Acetazolamide: A carbonic anhydrase inhibitor used to treat glaucoma and epilepsy.
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: A thiadiazole derivative with potential antimicrobial activity.
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES):
The unique structure of this compound, particularly the presence of the morpholine and ethyl groups, distinguishes it from other thiadiazole derivatives and contributes to its specific biological activities.
特性
CAS番号 |
132304-37-1 |
|---|---|
分子式 |
C10H16N4O2S |
分子量 |
256.33 g/mol |
IUPAC名 |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C10H16N4O2S/c1-2-9-12-13-10(17-9)11-8(15)7-14-3-5-16-6-4-14/h2-7H2,1H3,(H,11,13,15) |
InChIキー |
MJIVQZAYPYEAII-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)CN2CCOCC2 |
正規SMILES |
CCC1=NN=C(S1)NC(=O)CN2CCOCC2 |
Key on ui other cas no. |
132304-37-1 |
同義語 |
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-morpholineacetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















